molecular formula C17H20N2O3S B2432112 3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034381-89-8

3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2432112
CAS RN: 2034381-89-8
M. Wt: 332.42
InChI Key: KNQFUKYVKUTRSL-UHFFFAOYSA-N
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Description

The compound is a derivative of azetidine, which is a four-membered heterocyclic compound with one nitrogen atom . The compound also contains a thiazolidine-2,4-dione group, which is a five-membered ring with two oxygen atoms, one sulfur atom, and a nitrogen atom.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring and the thiazolidine-2,4-dione group. The tert-butyl group and the benzoyl group would likely be attached to the nitrogen atom of the azetidine ring .

Scientific Research Applications

Chemical Synthesis and Pharmacological Evaluation Compounds with structural similarities to 3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione have been synthesized through methods such as microwave-assisted rapid synthesis. These compounds have been evaluated for their pharmacological properties, showing potential antibacterial and antifungal activities. For instance, a series of nitrogen and sulfur-containing heterocyclic compounds were prepared and screened for their antimicrobial efficacy against various bacterial and fungal strains, highlighting their potential as pharmacologically active agents (Mistry & Desai, 2006).

Antimicrobial and Antiproliferative Agents Further research into thiazolidine-2,4-dione derivatives has led to the identification of molecules with significant antimicrobial and antiproliferative properties. A particular study designed a library of compounds for screening against antimicrobial targets and potential anticancer activity through molecular docking studies. This research revealed several analogues with promising docking scores, suggesting these compounds could serve as lead structures for developing new antimicrobial and anticancer agents (Kumar et al., 2022).

Biological Activity Studies The exploration of 5-(aminomethylene)thiazolidine-2,4-dione derivatives, synthesized from various drug-like molecules, has demonstrated a range of biological activities. These compounds were primarily evaluated for their antibacterial efficacy, with specific derivatives showing good to excellent activity. This research indicates the versatility of thiazolidine-2,4-dione derivatives in generating compounds with potential therapeutic uses (Mohanty et al., 2015).

Antidiabetic Potential Thiazolidine-2,4-diones and their derivatives have been identified as compounds with antidiabetic properties due to their ability to enhance glucose utilization and insulin sensitization. Research into these compounds has led to the development of derivatives that were evaluated for their antidiabetic, antioxidant, and cytotoxicity properties. This comprehensive study not only assessed the compounds' potential to lower blood glucose levels but also explored their antioxidant activity and interaction with specific diabetic targets through molecular docking studies, demonstrating their potential as antihyperglycemic and hypolipidemic agents (Shukla et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with therapeutic or pharmacological applications. Without specific studies or data, it’s not possible to provide a mechanism of action for this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if the compound shows promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in preclinical or clinical trials .

properties

IUPAC Name

3-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-17(2,3)12-6-4-11(5-7-12)15(21)18-8-13(9-18)19-14(20)10-23-16(19)22/h4-7,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQFUKYVKUTRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

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